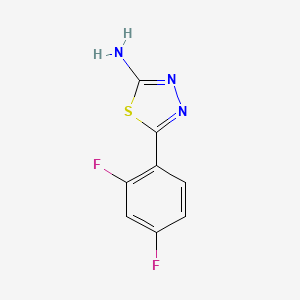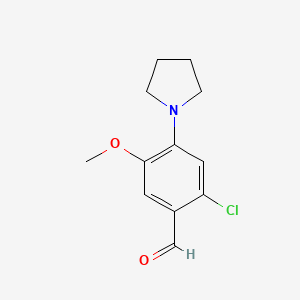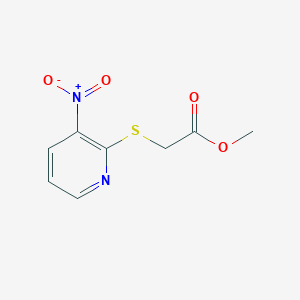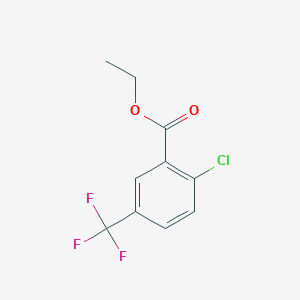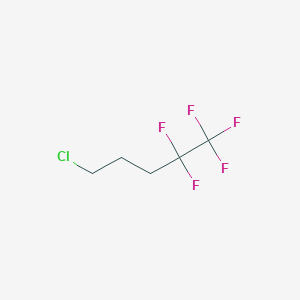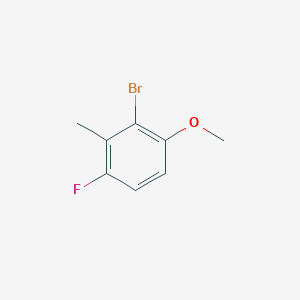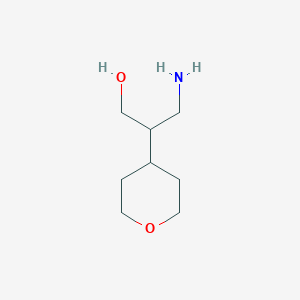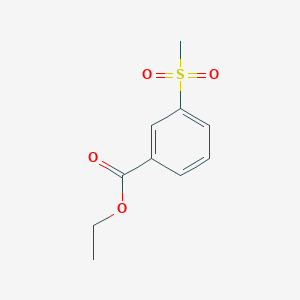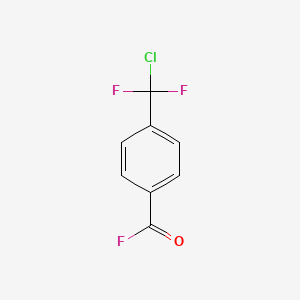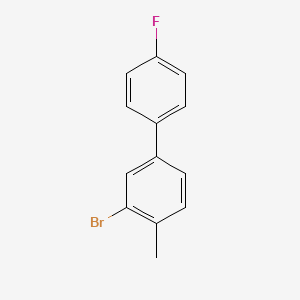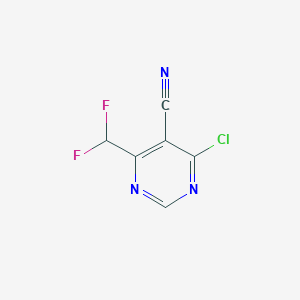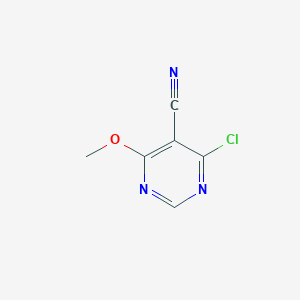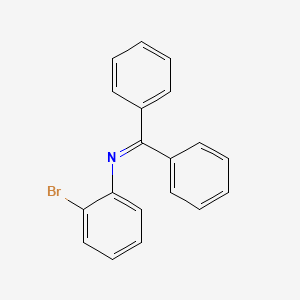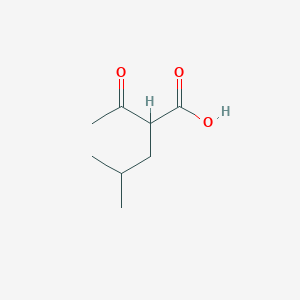
2-Acetyl-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O3 It is a branched-chain fatty acid derivative, characterized by the presence of an acetyl group and a methyl group on a pentanoic acid backbone
作用機序
Target of Action
The primary target of 2-Acetyl-4-methyl-pentanoic acid, also known as leucine , is the branched-chain aminotransferase (BCAT) enzyme . This enzyme catalyzes the first reaction in the catabolic pathway of branched-chain amino acids .
Mode of Action
The BCAT enzyme catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids . In this process, 2-Acetyl-4-methyl-pentanoic acid (leucine) is converted into a branched-chain ketoacid .
Biochemical Pathways
The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates then follow separate catabolic pathways . Similar to fatty acid oxidation, leucine produces acetyl-CoA .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (admet) properties of this compound are crucial for understanding its bioavailability and potential therapeutic effects .
Result of Action
The result of the action of 2-Acetyl-4-methyl-pentanoic acid involves the production of acetyl-CoA, a key molecule in metabolism that plays a significant role in energy production . The biochemical phenotype is characterized by the accumulation of the substrate to the deficient enzyme and its carnitine and/or glycine derivatives .
生化学分析
Biochemical Properties
2-Acetyl-4-methyl-pentanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of branched-chain amino acids, where it interacts with enzymes like branched-chain aminotransferase (BCAT) . BCAT catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids .
Cellular Effects
It is known that branched-chain amino acids, to which 2-Acetyl-4-methyl-pentanoic acid is structurally related, play a crucial role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Acetyl-4-methyl-pentanoic acid involves its interaction with enzymes like BCAT . This interaction leads to the conversion of branched-chain amino acids into branched-chain ketoacids .
Metabolic Pathways
2-Acetyl-4-methyl-pentanoic acid is involved in the metabolism of branched-chain amino acids . This metabolic pathway involves enzymes like BCAT and leads to the production of branched-chain ketoacids .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Acetyl-4-methylpentanoic acid involves the Hell-Volhard-Zelinsky reaction. This reaction is used to halogenate carboxylic acids at the alpha position. The process involves the following steps:
- Conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr3).
- Tautomerization of the acyl bromide to its enol form.
- Bromination of the enol to form an alpha-bromo acid.
- Hydrolysis of the alpha-bromo acid to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Acetyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The alpha position of the carboxylic acid can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms alpha-substituted carboxylic acids.
科学的研究の応用
2-Acetyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
類似化合物との比較
Similar Compounds
Leucine: 2-Amino-4-methylpentanoic acid.
Isoleucine: 2-Amino-3-methylpentanoic acid.
Valine: 2-Amino-3-methylbutanoic acid.
Uniqueness
2-Acetyl-4-methylpentanoic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids. This uniqueness makes it valuable in specific synthetic and research applications .
特性
IUPAC Name |
2-acetyl-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAODCCSGXMVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
